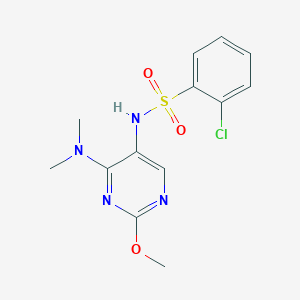
2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzenesulfonamide . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol . The mixture is refluxed for 3 hours and the reaction is monitored using TLC .Chemical Reactions Analysis
The compound is involved in reactions that inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .Scientific Research Applications
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anti-HIV and Antifungal Activities
Another research direction involves the synthesis of novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, characterized by their chiral and achiral structures. Some of these compounds were screened for their anti-HIV and antifungal activities, showcasing the potential of benzenesulfonamide derivatives in developing new therapeutic agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Enzyme Inhibition and Molecular Docking Studies
The creation of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and substituted salicylaldehyde, led to compounds that inhibited cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase activities. Molecular docking studies were performed to understand the binding interactions between the inhibitors and enzymes, providing insights into the design of enzyme inhibitors (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
Agricultural Herbicide Metabolism
The metabolism of chlorsulfuron, a herbicide selective for cereals, was explored in the context of its biological basis for selectivity. Tolerant plants such as wheat, oats, and barley rapidly metabolize chlorsulfuron to a polar, inactive product, highlighting the biochemical pathways that contribute to the selectivity of this herbicide in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-18(2)12-10(8-15-13(16-12)21-3)17-22(19,20)11-7-5-4-6-9(11)14/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVXISJAPWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


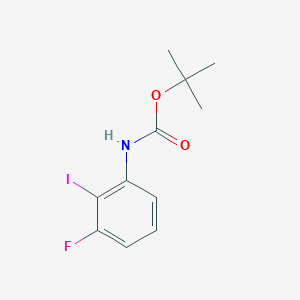
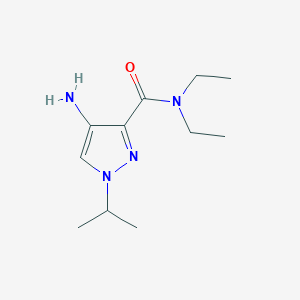


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
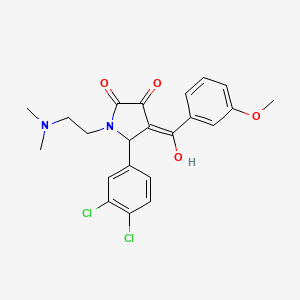
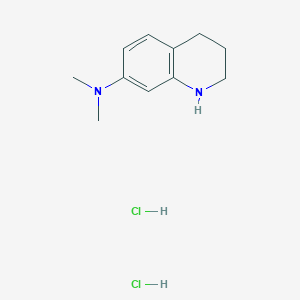
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
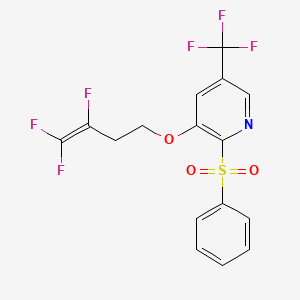
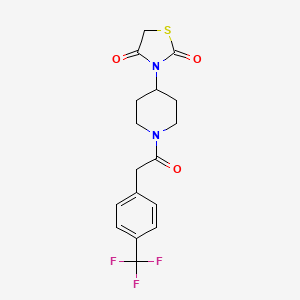
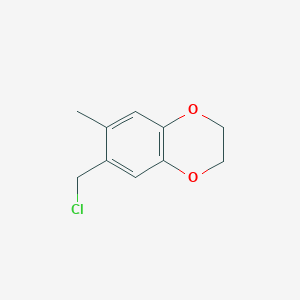
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)